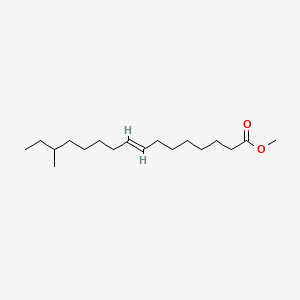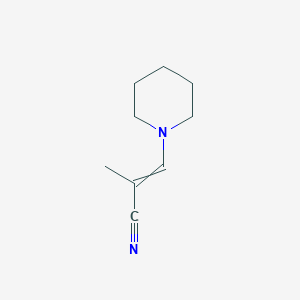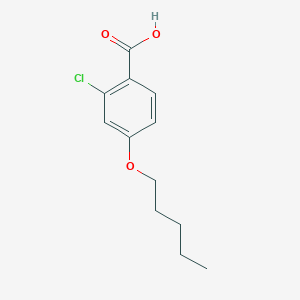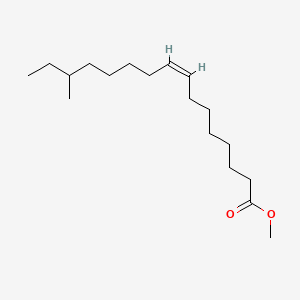
Methyl (E)-14-methylhexadec-8-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-14-methylhexadec-8-enoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its long carbon chain and the presence of a double bond in the E-configuration, which can influence its chemical reactivity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (E)-14-methylhexadec-8-enoate can be synthesized through various methods. One common approach involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the transesterification of triglycerides derived from natural oils and fats. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to produce the ester.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-14-methylhexadec-8-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Methyl (E)-14-methylhexadec-8-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and signaling.
Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of methyl (E)-14-methylhexadec-8-enoate depends on its specific application. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and signaling pathways. The ester group can also undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tert-butyl ether: Another ester with different structural properties and applications.
Methyl isocyanate: A compound with a similar methyl group but different reactivity and applications.
Uniqueness
Methyl (E)-14-methylhexadec-8-enoate is unique due to its long carbon chain and the presence of a double bond in the E-configuration. This structural feature imparts specific chemical reactivity and physical properties that distinguish it from other esters.
Propriétés
Numéro CAS |
56941-91-4 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
methyl (E)-14-methylhexadec-8-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h5,7,17H,4,6,8-16H2,1-3H3/b7-5+ |
Clé InChI |
KXKSZSXMFYJWFU-FNORWQNLSA-N |
SMILES isomérique |
CCC(C)CCCC/C=C/CCCCCCC(=O)OC |
SMILES canonique |
CCC(C)CCCCC=CCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
